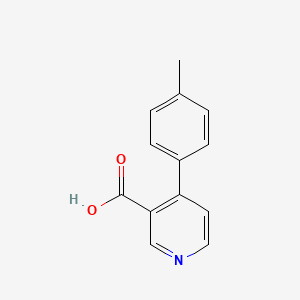

4-(4-Methylphenyl)pyridine-3-carboxylic acid

Description

4-(4-Methylphenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 4-methylphenyl group at position 3. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. The methyl group on the phenyl ring enhances lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capability, influencing solubility and reactivity .

Properties

IUPAC Name |

4-(4-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKQUXRFDHMZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557109 | |

| Record name | 4-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-30-2 | |

| Record name | 4-(4-Methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Methylphenyl)pyridine-3-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to maximize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(4-Methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-[(4-Methylphenyl)thio]nicotinic acid (CAS 955-53-3)

- Structure : Replaces the direct phenyl linkage with a thioether group (-S-) at position 2 of the pyridine ring.

- Higher molecular weight (269.33 g/mol) compared to the target compound .

- Applications : Used in catalysis and as a ligand in coordination chemistry due to sulfur’s electron-donating nature.

4-(Trifluoromethyl)nicotinic acid

- Structure : Substitutes the methylphenyl group with a trifluoromethyl (-CF₃) group at position 4.

- Properties : The electron-withdrawing CF₃ group increases acidity (pKa ~3.5) and thermal stability. Lower logP (1.8 vs. 2.5 for the target compound) due to reduced lipophilicity .

- Applications : Intermediate in insecticides (e.g., flonicamid metabolites) due to enhanced metabolic resistance .

Variations in the Aromatic Substituent

4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid (CAS 1261974-34-8)

- Structure : Dichlorophenyl group replaces the methylphenyl substituent.

- Properties : Chlorine atoms increase molecular weight (296.1 g/mol) and electronegativity, improving halogen bonding but reducing solubility in polar solvents. Higher melting point (~220°C) due to stronger intermolecular forces .

- Applications : Explored in herbicide development for its halogen-mediated bioactivity .

(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1049978-93-9)

- Structure : Pyrrolidine ring fused to pyridine, with a methoxyphenyl group.

- Properties : The methoxy group (-OCH₃) enhances electron density, increasing basicity (pKa ~5.2). Pyrrolidine introduces conformational rigidity, affecting receptor binding .

- Applications : Investigated as a chiral building block in asymmetric synthesis .

Functional Group Additions/Modifications

5-(4-(Ethylthio)phenyl)pyridine-3-carboxylic acid (CAS 93468-89-4)

Comparative Data Table

| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Substituents | logP | pKa | Applications |

|---|---|---|---|---|---|---|

| 4-(4-Methylphenyl)pyridine-3-carboxylic acid | - | ~243.3 | 4-methylphenyl, -COOH | 2.5 | 3.8 | Pharmaceutical intermediates |

| 2-[(4-Methylphenyl)thio]nicotinic acid | 955-53-3 | 269.33 | 4-methylthiophenyl, -COOH | 3.1 | 4.2 | Catalysis, ligand chemistry |

| 4-(Trifluoromethyl)nicotinic acid | 115117-27-8 | 191.11 | -CF₃, -COOH | 1.8 | 3.5 | Insecticides |

| 4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | 1261974-34-8 | 296.1 | 2,3-dichlorophenyl, -COOH | 3.4 | 2.9 | Herbicides |

| (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid | 1049978-93-9 | 265.3 | 4-methoxyphenyl, pyrrolidine | 1.9 | 5.2 | Asymmetric synthesis |

Key Findings and Implications

Biological Activity

4-(4-Methylphenyl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being explored for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, presenting relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula for 4-(4-Methylphenyl)pyridine-3-carboxylic acid is C12H11NO2. Its structure features a pyridine ring substituted with a carboxylic acid group and a para-methylphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that 4-(4-Methylphenyl)pyridine-3-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 4-(4-Methylphenyl)pyridine-3-carboxylic acid was assessed in various cancer cell lines. Notably, it demonstrated cytotoxic effects against human glioblastoma (GBM) cells. The mechanism of action appears to involve induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.

Case Study: Glioblastoma Cells

In a controlled study, the compound was administered to GBM cell lines at varying concentrations (10 µM, 25 µM, and 50 µM). The results indicated:

- 10 µM : 20% cell death

- 25 µM : 45% cell death

- 50 µM : 75% cell death

These findings highlight the compound's potential as an effective anticancer agent.

The biological activity of 4-(4-Methylphenyl)pyridine-3-carboxylic acid is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity involved in cell signaling pathways related to apoptosis and microbial resistance.

Comparative Analysis with Related Compounds

To further understand the unique properties of 4-(4-Methylphenyl)pyridine-3-carboxylic acid, it is beneficial to compare it with structurally related compounds.

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Death % at 50 µM) |

|---|---|---|

| 4-(4-Methylphenyl)pyridine-3-carboxylic acid | 128 µg/mL | 75% |

| 6-(3-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid | 64 µg/mL | 60% |

| Indole-3-acetic acid | >256 µg/mL | 30% |

This table illustrates that while related compounds exhibit varying degrees of biological activity, 4-(4-Methylphenyl)pyridine-3-carboxylic acid shows promising results in both antimicrobial and anticancer assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.